

C75 Administration and Dosage for Animal **Studies: Application Notes and Protocols**

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Compound of Interest Tetrahydro-4-methylene-2-octyl-5-Compound Name: oxo-3-furancarboxylic acid Get Quote Cat. No.: B1662229

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration and dosage of C75, a potent inhibitor of fatty acid synthase (FAS), in animal studies. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the metabolic and therapeutic effects of C75.

Introduction

C75 is a synthetic small molecule that irreversibly inhibits fatty acid synthase (FAS), a key enzyme in the de novo synthesis of fatty acids. By blocking FAS, C75 disrupts energy balance and has been shown to induce significant weight loss, reduce food intake, and modulate metabolic pathways in various animal models.[1] These characteristics make C75 a valuable tool for research in obesity, diabetes, and oncology. This document outlines recommended dosages, administration protocols, and the underlying signaling pathways affected by C75.

Data Presentation: C75 Dosage and Administration in Rodent Models

The following tables summarize quantitative data on C75 administration in mice and rats, compiled from various studies.

Table 1: C75 Administration in Mice



Animal Model	C75 Dose	Administrat ion Route	Vehicle	Dosing Regimen	Key Findings
Wild-type and Ghrelin receptor KO mice	7.5, 15, and 30 mg/kg	Intraperitonea I (IP)	Not specified	Single injection	Dose- dependent reduction in REM sleep, motor activity, and food intake; induction of hypothermia. [2]
Diet-Induced Obese (DIO) C57BL/6J mice	20 mg/kg initial dose, followed by 10-15 mg/kg maintenance doses	Intraperitonea I (IP)	RPMI 1640	Injections every 48 hours	Sustained and stable weight loss; increased energy expenditure.
Diet-Induced Obese (DIO) mice	10 mg/kg	Intraperitonea I (IP)	RPMI 1640	Every other day for 1 month	Reduced food consumption, increased fat oxidation, and decreased adipose mass.[5][6]
Lean mice	7.5 mg/kg	Intraperitonea I (IP)	RPMI 1640	Every other day	Reduced daily food consumption.

Table 2: C75 Administration in Rats



Animal Model	C75 Dose	Administrat ion Route	Vehicle	Dosing Regimen	Key Findings
Not specified	30 μg in 2 μl	Intracerebrov entricular (ICV)	RPMI	Single injection	Increased hypothalamic mTORC1 signaling.[7]

Experimental Protocols

Protocol 1: Preparation of C75 for In Vivo Administration

Materials:

- C75 (powder)
- RPMI 1640 medium (or other appropriate vehicle)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sterile filters (0.22 μm)
- Sterile syringes and needles

Procedure:

- Determine the required concentration: Calculate the amount of C75 needed based on the desired dose (mg/kg) and the average weight of the animals to be treated. The final injection volume should be appropriate for the animal model (e.g., 10 µl/g for mice).[8]
- Dissolution:
 - Weigh the required amount of C75 powder and place it in a sterile microcentrifuge tube.
 - Add the calculated volume of RPMI 1640 medium to the tube.



 Vortex the mixture thoroughly until the C75 is completely dissolved. Gentle warming may be required for higher concentrations, but care should be taken to avoid degradation of the compound.

· Sterilization:

- Sterilize the C75 solution by passing it through a 0.22 μm sterile filter into a new sterile tube. This is crucial to prevent infection at the injection site.
- Storage:
 - Prepared C75 solutions should be stored at -20°C for short-term storage or -80°C for longterm storage to maintain stability.[9] Avoid repeated freeze-thaw cycles.

Protocol 2: Intraperitoneal (IP) Injection of C75 in Mice

Materials:

- Prepared C75 solution
- Sterile syringes (1 ml) and needles (26-27 gauge)[8][10]
- 70% ethanol or other suitable disinfectant
- Animal scale
- Appropriate personal protective equipment (PPE)

Procedure:

- Animal Preparation:
 - Weigh the mouse to accurately calculate the injection volume.
 - Properly restrain the mouse to ensure the safety of both the animal and the handler. The scruff of the neck can be held to immobilize the head and body.
- Injection Site Identification:

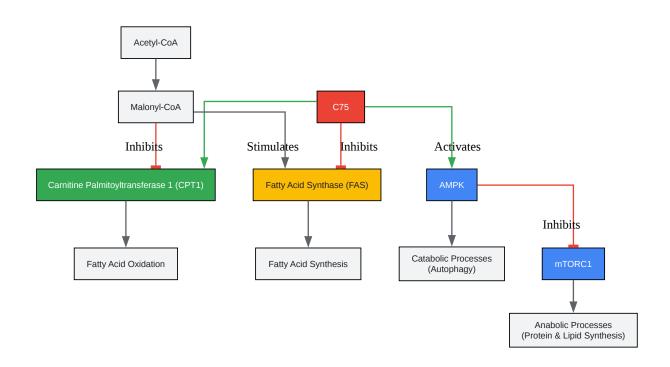


- Position the mouse with its head tilted slightly downward.
- The injection site is in the lower right quadrant of the abdomen to avoid the cecum.
- Injection:
 - Disinfect the injection site with 70% ethanol.[10]
 - Insert the needle at a 15-30 degree angle to the abdominal wall.
 - Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is drawn, discard the syringe and prepare a new one.
 - Slowly inject the calculated volume of the C75 solution into the peritoneal cavity.
 - Withdraw the needle and return the mouse to its cage.
- Post-injection Monitoring:
 - Observe the animal for any signs of distress, adverse reactions, or changes in behavior, particularly within the first few hours post-injection. C75 can cause a transient decrease in motor activity.[2]

Visualization of C75 Mechanism of Action C75 Signaling Pathway

C75 primarily acts by inhibiting Fatty Acid Synthase (FAS), leading to an accumulation of its substrate, malonyl-CoA. This has downstream effects on energy metabolism, including the stimulation of Carnitine Palmitoyltransferase 1 (CPT1), a key enzyme in fatty acid oxidation. Additionally, C75 has been shown to modulate central energy balance pathways involving AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin complex 1 (mTORC1).





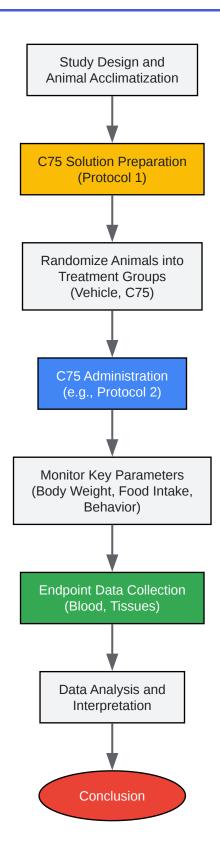
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Caption: C75 inhibits FAS, leading to increased fatty acid oxidation and modulation of AMPK/mTORC1 signaling.

Experimental Workflow for In Vivo C75 Study

The following diagram outlines a typical workflow for conducting an in vivo study to evaluate the effects of C75.





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Caption: A generalized workflow for conducting an in vivo C75 animal study.



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